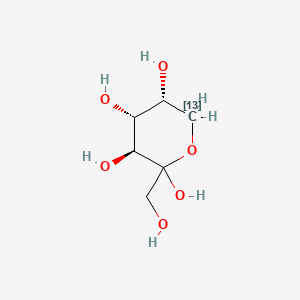

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol

CAS No.: 312623-94-2

Cat. No.: VC2940509

Molecular Formula: C6H12O6

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312623-94-2 |

|---|---|

| Molecular Formula | C6H12O6 |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol |

| Standard InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1 |

| Standard InChI Key | LKDRXBCSQODPBY-INQNWKIISA-N |

| Isomeric SMILES | [13CH2]1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O |

| SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |

| Canonical SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |

Introduction

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol is a complex organic compound belonging to the oxane class. It is characterized by its specific stereochemistry and the presence of multiple hydroxyl groups, making it a polyol. This compound is particularly notable for its application in isotopic labeling studies due to the incorporation of the C isotope .

Chemical Reactions

This compound can undergo various chemical reactions, including:

-

Oxidation: Forms ketones or aldehydes using oxidizing agents like potassium permanganate.

-

Reduction: Can be reduced to simpler alcohols using hydrogen gas with a catalyst.

-

Substitution: Hydroxyl groups can be replaced by other functional groups such as halides or esters.

Synthesis Methods

The synthesis of (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol typically involves carbohydrate precursors. Common methods include:

-

Reduction of Ketones or Aldehydes: Using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the correct stereochemistry.

-

Biotechnological Approaches: Fermentation of specific microorganisms or enzymatic catalysis to produce the desired polyol with high purity and yield.

Isotopic Labeling Studies

The presence of the C isotope makes this compound valuable for tracing metabolic pathways and studying enzyme mechanisms with high precision .

Biological and Medical Research

-

Metabolic Pathways: Investigated for its role in metabolic processes similar to glucose.

-

Therapeutic Potential: Studied for its potential in treating metabolic disorders and as a component in drug delivery systems.

Industrial Applications

-

Biodegradable Polymers: Used in the production of biodegradable materials.

-

Stabilizer in Formulations: Acts as a stabilizer in various industrial formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume